1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of both ethylsulfonyl and methoxyphenylsulfonyl groups attached to a piperidine ring
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced through a similar sulfonylation reaction using 4-methoxyphenylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
1-(Ethylsulfonyl)-4-((4-chlorophenyl)sulfonyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-ethylsulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-3-21(16,17)15-10-8-14(9-11-15)22(18,19)13-6-4-12(20-2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJNXYRDXMJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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